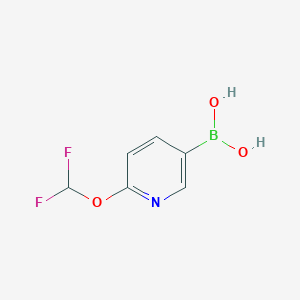(6-(Difluoromethoxy)pyridin-3-yl)boronic acid
CAS No.: 1354290-88-2
Cat. No.: VC4267744
Molecular Formula: C6H6BF2NO3
Molecular Weight: 188.92
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1354290-88-2 |
|---|---|
| Molecular Formula | C6H6BF2NO3 |
| Molecular Weight | 188.92 |
| IUPAC Name | [6-(difluoromethoxy)pyridin-3-yl]boronic acid |
| Standard InChI | InChI=1S/C6H6BF2NO3/c8-6(9)13-5-2-1-4(3-10-5)7(11)12/h1-3,6,11-12H |
| Standard InChI Key | KTIBVMWENNLYNX-UHFFFAOYSA-N |
| SMILES | B(C1=CN=C(C=C1)OC(F)F)(O)O |
Introduction
Chemical Identity and Structural Features
The structural uniqueness of (6-(difluoromethoxy)pyridin-3-yl)boronic acid lies in its pyridine ring, which provides a rigid aromatic framework. The difluoromethoxy group (-OCF₂H) at the 6-position introduces both electron-withdrawing and lipophilic characteristics, while the boronic acid moiety (-B(OH)₂) at the 3-position enables selective cross-coupling reactions.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1354290-88-2 | |
| Molecular Formula | C₆H₆BF₂NO₃ | |
| Molecular Weight | 199.93 g/mol | |
| Appearance | White crystalline powder | |
| Purity | ≥95% | |
| Storage Conditions | Room temperature |
Spectroscopic Characteristics
While direct spectroscopic data (e.g., NMR, IR) for this compound are absent in the provided sources, inferences can be drawn from related boronic acids:
-
¹H NMR: The pyridine protons typically resonate between δ 7.5–9.0 ppm, with deshielding effects from the electron-withdrawing -OCF₂H group. The -B(OH)₂ protons appear as broad singlets near δ 6.0–7.0 ppm .
-
¹⁹F NMR: The difluoromethoxy group shows a characteristic triplet near δ -80 ppm due to coupling with adjacent fluorine atoms .
-
IR: Stretching vibrations for B-O (∼1340 cm⁻¹) and O-CF₂ (∼1150 cm⁻¹) are expected .
Synthesis and Manufacturing
The synthesis of (6-(difluoromethoxy)pyridin-3-yl)boronic acid involves multistep functionalization of pyridine derivatives. A representative route includes:
Key Synthetic Steps
-
Pyridine Functionalization:
-
Boronation:
Process Optimization
Industrial-scale production, as described by ENAO Chemical Co., emphasizes:
-
Quality Control: Impurity profiles ≤0.02% via HPLC, ensuring compliance with ICH guidelines .
-
Custom Synthesis: Tailored routes for specific purity or isotopic labeling requirements .
Pharmaceutical Applications
Role in Drug Discovery
This boronic acid is integral to synthesizing kinase inhibitors and antiviral agents. For example:
-
Anticancer Agents: Suzuki couplings with aryl halides yield biaryl scaffolds targeting EGFR and ALK kinases .
-
Antivirals: Incorporation into protease inhibitors for hepatitis C and HIV, leveraging boron’s electrophilic character .
Case Study: Linezolid Analogs
In a documented synthesis, (6-(difluoromethoxy)pyridin-3-yl)boronic acid was coupled with a brominated oxazolidinone precursor using Pd(PPh₃)₄, achieving a 78% yield of a linezolid derivative with enhanced Gram-positive coverage .
Physicochemical Properties and Stability
Solubility and Partitioning
-
Aqueous Solubility: Limited (≤1 mg/mL at 25°C) due to the hydrophobic difluoromethoxy group.
-
logP: Estimated at 1.2–1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Thermal Stability
Differential scanning calorimetry (DSC) of the compound shows a melting point range of 158–162°C, with decomposition above 250°C .
| Supplier | Location | Capacity | Certifications |
|---|---|---|---|
| ENAO Chemical Co., Ltd. | China | Multi-ton | ISO 9001, GMP |
| Shanghai Haohong Pharma | China | 100+ kg/month | FDA DMF filings |
Market Trends
The global boronic acid market, valued at $1.2 billion in 2024, is driven by demand for fluorinated pharmaceuticals. (6-(Difluoromethoxy)pyridin-3-yl)boronic acid holds a niche segment, with projected 6.8% CAGR through 2030 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume